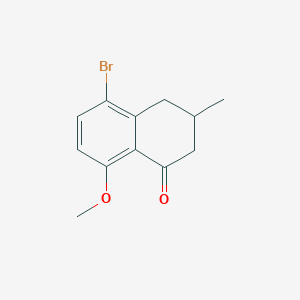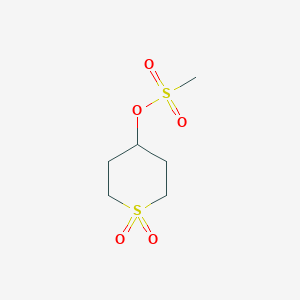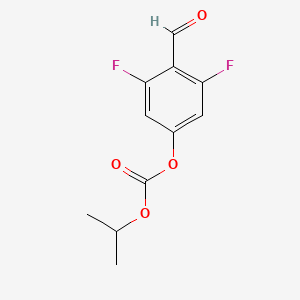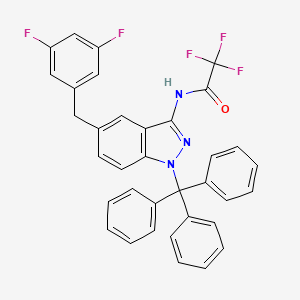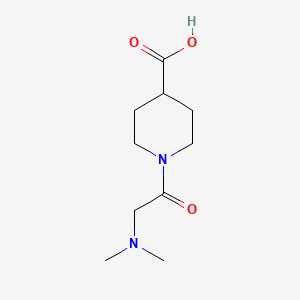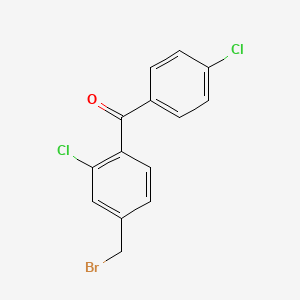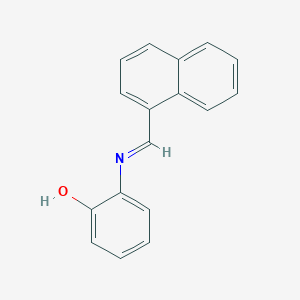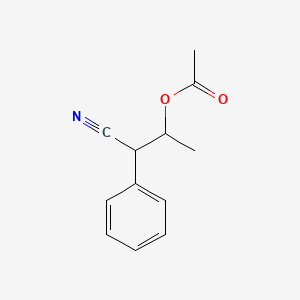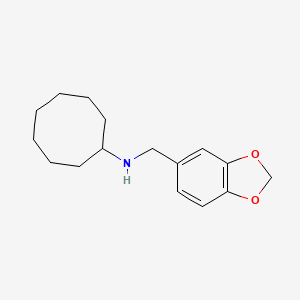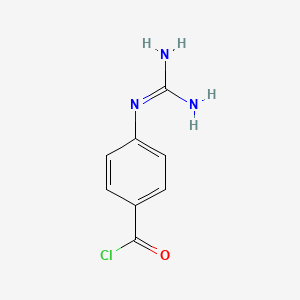
4-Guanidinobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Guanidinobenzoyl chloride is a chemical compound with the molecular formula C8H9Cl2N3O. It is a pale yellow crystalline solid that is sensitive to moisture. This compound is primarily used in organic synthesis and has various applications in scientific research and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Guanidinobenzoyl chloride typically involves the reaction of p-guanidinobenzoic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
p-Guanidinobenzoic acid+Thionyl chloride→4-Guanidinobenzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically stored under inert atmosphere at low temperatures to prevent degradation .
化学反応の分析
Types of Reactions: 4-Guanidinobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form p-guanidinobenzoic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form guanidine derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Solvents: Common solvents include dimethyl sulfoxide, methanol, and pyridine.
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent moisture sensitivity.
Major Products:
Substituted Guanidine Derivatives: Formed through nucleophilic substitution.
p-Guanidinobenzoic Acid: Formed through hydrolysis.
科学的研究の応用
4-Guanidinobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various guanidine derivatives.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Guanidinobenzoyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the guanidine group, which can interact with various biological targets. The compound can inhibit enzymes by forming stable complexes, thereby modulating their activity. It is also known to interact with DNA and proteins, influencing their function and stability .
類似化合物との比較
p-Guanidinobenzoic Acid: A precursor in the synthesis of 4-Guanidinobenzoyl chloride.
Guanidine Hydrochloride: Another guanidine derivative with similar reactivity but different applications.
N,N’-Disubstituted Guanidines: Compounds with similar functional groups but varying substituents.
Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis and biological research. Its ability to form stable complexes with nucleophiles makes it a valuable tool in studying enzyme mechanisms and developing therapeutic agents .
特性
CAS番号 |
60131-35-3 |
|---|---|
分子式 |
C8H8ClN3O |
分子量 |
197.62 g/mol |
IUPAC名 |
4-(hydrazinylmethylideneamino)benzoyl chloride |
InChI |
InChI=1S/C8H8ClN3O/c9-8(13)6-1-3-7(4-2-6)11-5-12-10/h1-5H,10H2,(H,11,12) |
InChIキー |
TVLJCWVAFSBZEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)Cl)N=CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


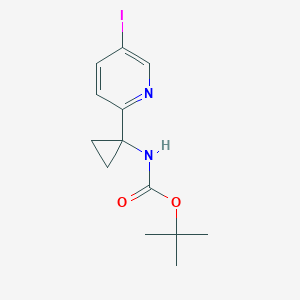
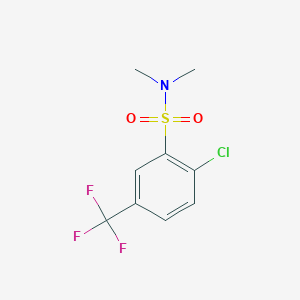
![Ethyl 1-ethyl-6-methyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8372860.png)
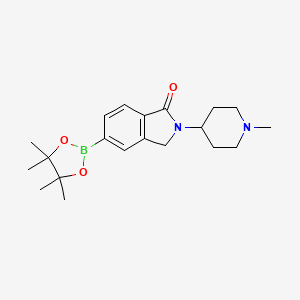
![Dimethyl 1,7-dioxo-1,4,7,10-tetrahydroquino[8,7-h]quinoline-3,9-dicarboxylate](/img/structure/B8372867.png)
